Silane, (4-methoxyphenyl)trimethyl-

Overview

Description

Silane, (4-methoxyphenyl)trimethyl- is an organosilicon compound with the molecular formula C₁₀H₁₆OSi and a molecular weight of 180.3189 g/mol . It is also known by other names such as (p-methoxyphenyl)trimethylsilane and (4-methoxyphenyl)trimethylsilane . This compound is characterized by the presence of a trimethylsilyl group attached to a 4-methoxyphenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-methoxyphenyl)trimethyl- typically involves the reaction of 4-methoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

4-Methoxyphenylmagnesium bromide+Trimethylchlorosilane→(4-Methoxyphenyl)trimethylsilane+MgBrCl

Industrial Production Methods

Industrial production of Silane, (4-methoxyphenyl)trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-methoxyphenyl)trimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, (4-methoxyphenyl)trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties.

Industry: Utilized in the production of advanced materials such as silicones and polymers.

Mechanism of Action

The mechanism of action of Silane, (4-methoxyphenyl)trimethyl- involves its ability to form stable carbon-silicon bonds. This stability is attributed to the strong Si-C bond, which is resistant to hydrolysis and oxidation. The compound can interact with various molecular targets, including organic molecules and biomolecules, through covalent bonding, thereby modifying their properties and enhancing their stability.

Comparison with Similar Compounds

Similar Compounds

- (4-Methoxyphenyl)dimethylsilane

- (4-Methoxyphenyl)triethylsilane

- (4-Methoxyphenyl)trimethylgermane

Uniqueness

Silane, (4-methoxyphenyl)trimethyl- is unique due to its specific combination of a 4-methoxyphenyl group and a trimethylsilyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.

Biological Activity

Silane, (4-methoxyphenyl)trimethyl- (CAS Number: 877-68-9), is an organosilicon compound with a molecular formula of CHOSi and a molecular weight of 180.3189 g/mol. This compound is gaining attention in various fields, including organic synthesis and medicinal chemistry, due to its unique structural characteristics and potential biological activities.

Chemical Structure

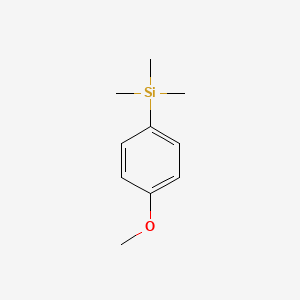

The structure of silane, (4-methoxyphenyl)trimethyl- can be represented as follows:

This compound features a trimethylsilyl group attached to a para-methoxyphenyl moiety, which may influence its reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of silane derivatives indicates that compounds with similar structures often exhibit various pharmacological properties. The specific biological activities of silane, (4-methoxyphenyl)trimethyl- are still under investigation, but preliminary studies suggest potential antimicrobial and anticancer activities.

Antimicrobial Properties

Compounds with conjugated systems, such as silane, (4-methoxyphenyl)trimethyl-, may possess antibacterial or antifungal activity. The presence of the methoxy group enhances the electron-donating ability of the phenyl ring, potentially increasing the compound's reactivity against microbial targets.

Case Studies and Research Findings

- Antimicrobial Activity : A study on similar silane compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to disruption of microbial cell membranes.

- Cytotoxicity Studies : Research involving silane derivatives showed promising results in inhibiting cancer cell proliferation. For instance, a derivative structurally related to silane, (4-methoxyphenyl)trimethyl-, exhibited IC50 values in the micromolar range against various cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of silane compounds revealed that modifications to the trimethylsilyl group or the phenyl moiety significantly affected biological activity. This highlights the importance of functional groups in determining pharmacological properties .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of silane, (4-methoxyphenyl)trimethyl-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methoxyphenylacetylene | CHO | Simpler structure without silane; used in polymer synthesis. |

| 1,3-Diynes | Varies | Known for their reactivity; used in organic synthesis. |

| Phenolic Silanes | Varies | Combines phenolic groups with silanes; used for surface modification. |

The unique combination of a trimethylsilyl group with a conjugated system in silane, (4-methoxyphenyl)trimethyl- may impart distinct chemical properties not found in simpler derivatives.

Synthesis and Application

The synthesis of silane, (4-methoxyphenyl)trimethyl- can be achieved through various methodologies involving the reaction of trimethylsilyl chloride with para-methoxyphenyl lithium or other suitable precursors. This versatility allows for tailored modifications to enhance its biological activity.

Potential Applications

- Organic Synthesis : Used as a reagent in various organic reactions.

- Material Science : Potential applications in creating coatings or functional materials.

- Medicinal Chemistry : Further exploration could lead to new antimicrobial or anticancer agents.

Properties

IUPAC Name |

(4-methoxyphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOPPYWEMJIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236571 | |

| Record name | Silane, (4-methoxyphenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-68-9 | |

| Record name | Silane, (4-methoxyphenyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (4-methoxyphenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.